ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate
Description
Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and an ethyl oxoacetate moiety at the 2-amino position. The compound’s synthesis typically involves coupling 2-amino-6-methylbenzothiazole with activated carbonyl intermediates, followed by esterification . Structural characterization employs IR, NMR, and elemental analysis .
Properties
IUPAC Name |
ethyl 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-17-11(16)10(15)14-12-13-8-5-4-7(2)6-9(8)18-12/h4-6H,3H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKXZRSVIBYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233797 | |
| Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-93-3 | |
| Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate |
| CAS Number | 84761-93-3 |
Structure
The structure of ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate features a benzothiazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Research has indicated that compounds in the benzothiazole family exhibit significant antimicrobial properties. Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Case Study: Antimicrobial Testing
In a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating potent antimicrobial activity .
Antiinflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines in human cell lines.
Research Findings: Inflammatory Response
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to untreated controls .
Anticancer Activity
Benzothiazole derivatives have been noted for their anticancer potential. Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate was evaluated in several cancer cell lines.
Case Study: Cytotoxicity Assay
In a study involving HCT116 colon cancer cells, the compound exhibited an IC50 value of 15 µM, suggesting strong cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Hypoglycemic Effects
Recent investigations have highlighted the potential hypoglycemic effects of this compound. In animal models, it was found to lower blood glucose levels significantly when administered orally.
Experimental Findings: Glucose Tolerance Test
In an oral glucose tolerance test conducted on diabetic rats, ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate reduced blood glucose levels by 30% within two hours post-administration .
The biological activity of ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with cellular receptors that regulate apoptosis and cell proliferation.
- Antioxidant Activity: The presence of the benzothiazole moiety contributes to its ability to scavenge free radicals.
Scientific Research Applications
Scientific Research Applications
Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate exhibits several promising applications across different domains:
Medicinal Chemistry
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antimicrobial activity. Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate has been investigated for its potential against various pathogens.
- Anti-inflammatory Activity : Studies have shown that compounds in the benzothiazole class may inhibit inflammatory pathways, suggesting a role in developing anti-inflammatory therapies.
- Cancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Agricultural Applications
- Fungicides and Herbicides : Due to its biological activity, ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate is being studied as a potential active ingredient in agricultural chemicals aimed at controlling fungal diseases in crops.
Materials Science
- Dye Synthesis : Benzothiazole derivatives are known for their vibrant colors and are utilized in the production of dyes and pigments for textiles and plastics.
- Electronic Materials : The compound's electronic properties make it suitable for research into organic semiconductors and other electronic materials.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate. The compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent.
Case Study 2: Anti-cancer Research
Research presented at an international conference on cancer therapeutics revealed that ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)pyridine-3-carboxamide (6a)
- Structure: Incorporates a pyridine-3-carboxamide group and a 4-thiazolidinone ring.
- Physical Properties : White solid, m.p. 184–186°C, 57% yield.
- Bioactivity : Antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (E. coli), comparable to standard drugs .
- Key Features: The 4-thiazolidinone ring enhances antimicrobial potency, likely via hydrogen bonding with microbial enzymes .
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid
- Structure : Benzothiazole core with a benzoyl group at the 6-position and a carboxylic acid substituent.
- Physical Properties : m.p. 524 K, synthesized via hydrolysis of its methyl ester .
- Bioactivity : Demonstrates analgesic activity comparable to aspirin (100 mg/kg dose) but lacks anti-inflammatory effects .
- Key Features : The carboxylic acid group improves solubility and bioavailability compared to ester derivatives .
Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
Comparative Analysis of Physical and Spectral Properties
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Key Spectral Features (IR/NMR) |
|---|---|---|---|---|
| Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate | ~277.3 (calc.) | N/A | N/A | Expected NH (3300 cm⁻¹), C=O (1700–1750 cm⁻¹) |
| Compound 6a | 454.5 | 184–186 | 57 | NH (3320 cm⁻¹), C=O (1695 cm⁻¹), amide-I (1640 cm⁻¹) |
| 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid | 325.3 | 524 K (251°C) | 73 | O–H (2500–3000 cm⁻¹), C=O (1710 cm⁻¹) |
| Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate | 255.3 | N/A | N/A | S=O (1350–1150 cm⁻¹), C=O (1730 cm⁻¹) |
Notes:
- The absence of a carboxylic acid group in ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate likely reduces polarity compared to 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, affecting solubility .
- Thiazolidinone-containing derivatives (e.g., 6a) show higher molecular weights and distinct amide-related IR peaks, correlating with enhanced bioactivity .
Key Trends :
- The presence of a thiazolidinone ring (as in 6a) enhances antimicrobial efficacy, possibly due to improved membrane penetration .
- Carboxylic acid derivatives (e.g., 2-(6-benzoyl-2-oxo...) show selective activity, highlighting the role of functional groups in target specificity .
Q & A
Q. What are the standard synthetic routes for ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate, and what starting materials are typically employed?
The synthesis often involves multi-step reactions, such as:
- Condensation of 6-methyl-1,3-benzothiazol-2-amine with ethyl oxalyl chloride under basic conditions (e.g., triethylamine) to form the oxoacetate ester .
- Use of protecting groups for the amino functionality to prevent side reactions during esterification . Key starting materials include substituted benzothiazoles and acylating agents like oxalyl chloride or ethyl chlorooxoacetate .
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- X-ray crystallography provides definitive confirmation of bond lengths, angles, and stereochemistry .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbonyl/ester functionalities (e.g., ¹H NMR: δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for ester CH₂) .
- FT-IR confirms the presence of C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) groups .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates .
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay) to assess antiproliferative effects .
Q. How stable is this compound under varying pH and temperature conditions?
- Hydrolysis of the ester group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming the corresponding carboxylic acid .
- Thermal stability studies (TGA/DSC) show decomposition above 200°C, with optimal storage at 4°C in anhydrous environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing side-product formation .
- Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
- QSAR studies correlate substituent effects (e.g., methyl at position 6) with activity trends using descriptors like logP and HOMO-LUMO gaps .
Q. How can researchers resolve discrepancies in biological activity data between structurally analogous benzothiazoles?
- Meta-analysis of substituent effects: Compare the 6-methyl group’s lipophilicity with electron-withdrawing groups (e.g., -F) in analogs .
- Pharmacophore mapping identifies critical binding motifs (e.g., the oxoacetate ester’s role in hydrogen bonding) .
- Validate assays using standardized positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Q. What strategies can improve the pharmacokinetic profile of this compound?
- Prodrug modification : Replace the ethyl ester with a tert-butyl ester to enhance metabolic stability .
- Lipid nanoparticle encapsulation improves bioavailability by increasing solubility and reducing first-pass metabolism .
Q. How should researchers analyze reaction by-products or impurities during synthesis?
- LC-MS/MS identifies trace impurities (e.g., hydrolyzed acid derivatives or unreacted starting materials) .
- Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates by-products for structural characterization .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Analog synthesis : Systematically vary substituents (e.g., methyl at position 6 vs. halogen or aryl groups) .
- Dose-response assays : Test IC₅₀ values across multiple concentrations to quantify potency shifts .
- Molecular dynamics simulations assess how structural changes affect target binding over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
